1-(4-Bromophenoxymethyl)-2,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 2,4-difluorobenzyl ether is a chemical compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a difluorobenzyl ether moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-bromophenyl 2,4-difluorobenzyl ether typically involves the reaction of 4-bromophenol with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
4-Bromophenyl 2,4-difluorobenzyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl 2,4-difluorobenzyl ether is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-bromophenyl 2,4-difluorobenzyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluorobenzyl ether moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Bromophenyl 2,4-difluorobenzyl ether can be compared with other similar compounds, such as:
4-Bromodiphenyl ether: This compound has a similar bromophenyl group but lacks the difluorobenzyl ether moiety, making it less versatile in certain applications.
4-Bromophenyl 2-chloroethyl ether: This compound contains a chloroethyl group instead of the difluorobenzyl ether moiety, which affects its reactivity and applications.
The presence of the difluorobenzyl ether moiety in 4-bromophenyl 2,4-difluorobenzyl ether imparts unique chemical properties that make it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H9BrF2O |
---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
1-[(4-bromophenoxy)methyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2 |
InChI-Schlüssel |
JZIKKLTYMIBTJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.